2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol
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Overview
Description
2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol is a complex organic compound characterized by the presence of bromine, iodine, and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol typically involves multiple steps, including halogenation and coupling reactions. One common method involves the bromination of a suitable precursor, followed by the introduction of the iodine and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing bromine and iodine sources under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the halogen groups, leading to the formation of less halogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and substituted compounds, which can be further utilized in different applications.
Scientific Research Applications
2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and the pyridine ring allows the compound to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-isopropyl-3-methylphenol: Another halogenated phenol with similar structural features but different substituents.
5-Iodo-2-methylpyridine: A simpler compound with the pyridine ring and iodine substituent.
Uniqueness
2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol is unique due to the combination of bromine, iodine, and pyridine functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dibromo-6-[[(5-iodo-3-methylpyridin-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2IN2O/c1-7-2-10(16)6-18-13(7)17-5-8-3-9(14)4-11(15)12(8)19/h2-4,6,19H,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPSGCPGNBGPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=C(C(=CC(=C2)Br)Br)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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